molecular formula C7H4N2O3 B073832 1-Cyanato-4-nitrobenzene CAS No. 1129-38-0

1-Cyanato-4-nitrobenzene

Cat. No. B073832
CAS RN: 1129-38-0
M. Wt: 164.12 g/mol
InChI Key: MXRPMTXJSFUXHC-UHFFFAOYSA-N
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Description

1-Cyanato-4-nitrobenzene is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 .


Synthesis Analysis

The synthesis of 1-Cyanato-4-nitrobenzene involves a nitration process . The nitration of 1-indanone-derived β-keto amides was greatly improved as a result of an enhanced double-hydrogen bonding . The reaction was carried out in the presence of cinchonine as the bifunctional organocatalyst .


Molecular Structure Analysis

The molecular structure of 1-Cyanato-4-nitrobenzene is represented by the formula C7H4N2O3 .


Chemical Reactions Analysis

The chemical reactions of 1-Cyanato-4-nitrobenzene involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

1-Cyanato-4-nitrobenzene is a pale yellow oily liquid . It is insoluble in water but soluble in organic solvents . Its boiling point is 210°C .

Scientific Research Applications

  • Enantioselective Cyanation of β-Keto Amides : A study by Karmaker et al. (2018) demonstrated the use of 1-cyanato-4-nitrobenzene as a safe cyano-transfer reagent in the enantioselective cyanation of β-keto amides. This process yielded α-cyano β-keto amides with high yields and enantioselectivities under mild conditions (Karmaker et al., 2018).

  • Electroreduction of Nitrobenzene Derivatives : Chen Song (2005) investigated the electroreduction characteristics of 1-ethyl-4-nitro-benzene. The study found that peak potential was more negative than nitrobenzene, with diffusion being the control step of the reduction (Chen Song, 2005).

  • Adsorption Studies with Cobalt Oxide : Meijers and Ponec (1994) studied the adsorption of nitrobenzene on cobalt oxide, observing reduction and oxidation products at different temperatures. These findings have implications for understanding the surface reactivity of nitro compounds (Meijers & Ponec, 1994).

  • Fe0 Reduction of Nitrobenzene in Wastewater : Research by Mantha et al. (2001) explored the use of zerovalent iron for reducing nitrobenzene to aniline in wastewater, highlighting a method for treating environmental pollutants (Mantha et al., 2001).

  • Electrochemical Reduction in Ionic Liquids : Silvester et al. (2006) studied the reductions of nitrobenzene and 4-nitrophenol in a specific ionic liquid, providing insights into the electrochemical behavior of nitro compounds (Silvester et al., 2006).

Safety And Hazards

1-Cyanato-4-nitrobenzene is a combustible liquid . It can cause harm if swallowed, and it is toxic in contact with skin or if inhaled . It is suspected of causing cancer . It may damage fertility and cause damage to organs through prolonged or repeated exposure .

Future Directions

Future research could focus on improving the enantioselectivity of the direct electrophilic α-cyanation of 1-indanone-derived β-keto amides . This could be achieved by enhancing double-hydrogen bonding . The use of cinchonine as the bifunctional organocatalyst could also be explored further .

properties

IUPAC Name

(4-nitrophenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPMTXJSFUXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyanato-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PG Karmaker, J Qiu, D Wu, S Zhang, H Yin, FX Chen - Tetrahedron Letters, 2018 - Elsevier
… By using a readily accessible, new and safe cyano-transfer reagent, 1-cyanato-4-nitrobenzene, the enantioselectivity of the direct electrophilic α-cyanation of 1-indanone-derived β-keto …
Number of citations: 4 www.sciencedirect.com
WB Wu, JS Yu, J Zhou - ACS Catalysis, 2020 - ACS Publications
… They further used 1-cyanato-4-nitrobenzene to improve the reactivity and enantioselectivity. (72) This methodology was later extended to the highly enantioselective electrophilic …
Number of citations: 69 pubs.acs.org
W Li, Y Zheng, E Qu, J Bai… - European Journal of …, 2021 - Wiley Online Library
… In 2018, they improved the enantioselectivity by using 1-cyanato-4-nitrobenzene, wherein enhanced hydrogen bonding capability was applicable. …

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